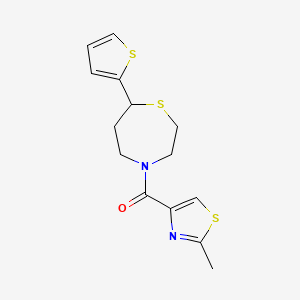
benzyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)acetate is an intriguing chemical compound with notable potential in various fields. This compound is characterized by a complex structure incorporating elements of pyridazine, cyclopropyl, and acetamido functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)acetate generally involves multi-step processes:
Cyclopropyl Addition: Starting with a precursor containing the pyridazine nucleus, the cyclopropyl group can be introduced through a cyclopropanation reaction.
Acetamido Introduction: The acetamido group can be incorporated via acylation using acetic anhydride or acetyl chloride under controlled conditions.
Esterification: The final esterification step involves the reaction of the intermediate with benzyl alcohol under acid catalysis.
Industrial Production Methods: Scaling up these reactions requires optimization of conditions such as temperature, pressure, and catalysts to ensure high yields and purity. Techniques like continuous flow chemistry might be employed to streamline production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to ring-opening or hydroxylation.
Reduction: Reduction of the ketone group in the pyridazine ring might yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group or the benzyl ester, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidants include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Major products include hydroxylated derivatives or open-ring structures.
Reduction: The primary product is the alcohol form of the compound.
Substitution: Various substituted derivatives based on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, this compound is explored as a building block for synthesizing more complex molecules. Biology: It may serve as a ligand in binding studies to understand its interaction with biological macromolecules. Medicine: The compound's structure suggests potential pharmaceutical applications, possibly as an enzyme inhibitor or a precursor to bioactive agents. Industry: It could be utilized in materials science for developing new polymers or coatings.
Mecanismo De Acción
The mechanism by which benzyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)acetate exerts its effects depends on its application:
Biological Systems: It might interact with proteins or nucleic acids, affecting their function through binding or inhibition.
Chemical Processes: Its reactivity in synthetic applications involves typical organic reaction mechanisms like nucleophilic attacks, electrophilic additions, and free-radical processes.
Comparación Con Compuestos Similares
2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)acetate: Lacks the benzyl ester, altering its chemical properties and reactivity.
Benzyl 2-(2-(3-phenyl-6-oxopyridazin-1(6H)-yl)acetamido)acetate: Replacing the cyclopropyl group with a phenyl ring changes its interaction profile and physical properties.
Uniqueness: The unique combination of cyclopropyl and pyridazine rings with an acetamido ester linkage in benzyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)acetate imparts distinct reactivity and binding characteristics compared to its analogs.
Propiedades
IUPAC Name |
benzyl 2-[[2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-16(11-21-17(23)9-8-15(20-21)14-6-7-14)19-10-18(24)25-12-13-4-2-1-3-5-13/h1-5,8-9,14H,6-7,10-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPBZGDPKQZEIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NCC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylicacidhydrochloride](/img/structure/B2933255.png)



![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B2933260.png)
![4-(2-chlorophenyl)-N-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2933262.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B2933265.png)

![N-[(2-bromophenyl)methyl]cyclopentanamine hydrochloride](/img/structure/B2933267.png)


![4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid hydrochloride](/img/new.no-structure.jpg)

